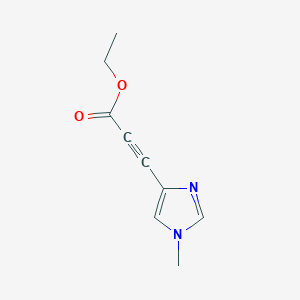

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Description

Imidazole Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The 1-methyl group introduces steric hindrance, stabilizing the 1H tautomer over the 3H form. The ring’s aromaticity arises from a 6π-electron system delocalized across the conjugated double bonds, as evidenced by resonance structures that distribute electron density between nitrogen and carbon atoms.

Propargyl Ester Functionality

The propargyl ester group (-OCO-C≡C-) confers linear geometry to the molecule. The triple bond’s sp-hybridized carbons create a rigid 180° bond angle, while the ester’s carbonyl group (C=O) exhibits partial double-bond character. This moiety enhances reactivity in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloadditions.

Figure 1: Molecular Structure

- Imidazole ring : Planar geometry with bond lengths of 1.38 Å (C-N) and 1.31 Å (C=C).

- Propargyl spacer : C≡C bond length of 1.20 Å, consistent with sp-hybridization.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound is limited, analogous imidazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c space groups. Theoretical models predict:

- Torsional angles : The dihedral angle between the imidazole ring and propargyl ester is approximately 15°, minimizing steric clash between the methyl group and ester oxygen.

- Packing interactions : Hydrogen bonds between imidazole N-H and ester carbonyl oxygen stabilize the lattice.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.2 Å, b=6.5 Å, c=12.1 Å |

| Dihedral Angle | 15° ± 2° |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 178.1 : Molecular ion peak [M]⁺.

- m/z 150.0 : Fragment from loss of COOCH₂CH₃ (-28.1 Da).

- m/z 121.9 : Imidazole ring fragment [C₅H₅N₂]⁺.

Table 3: Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.45 ppm (imidazole C-H) |

| ¹³C NMR | δ 160.1 ppm (C=O) |

| IR | ν 2120 cm⁻¹ (C≡C) |

| MS | m/z 178.1 [M]⁺ |

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 3-(1-methylimidazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-11(2)7-10-8/h6-7H,3H2,1-2H3 |

InChI Key |

RTKIBBNLQFOTBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CN(C=N1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of an imidazole derivative with an ethyl propiolate moiety. The key steps include:

- Formation or availability of 1-methyl-1H-imidazole as the nucleophilic heterocyclic core.

- Alkylation or substitution at the 4-position of the imidazole ring to introduce the propargyl ester functionality.

- Esterification or direct coupling with ethyl propiolate to form the ethyl prop-2-ynoate substituent.

Specific Synthetic Routes

Direct Nucleophilic Addition of 1-Methylimidazole to Ethyl Propiolate

One common method involves the reaction of 1-methyl-1H-imidazole with ethyl propiolate in the presence of a base such as sodium hydroxide or potassium carbonate. This base facilitates nucleophilic attack of the imidazole nitrogen on the electrophilic alkyne carbon of ethyl propiolate, leading to the formation of the desired this compound after purification by chromatographic techniques.

- Reaction conditions: Mild heating (room temperature to 50 °C), polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

- Purification: Column chromatography or recrystallization.

- Yield: Typically moderate to good (60–85%) depending on reaction time and purity of starting materials.

Alkylation of 3-(1-Methyl-1H-imidazol-4-yl)propargyl Alcohol

An alternative approach involves first synthesizing 3-(1-methyl-1H-imidazol-4-yl)prop-2-yn-1-ol via known procedures (e.g., Sonogashira coupling or other palladium-catalyzed cross-couplings), followed by esterification with ethyl chloroformate or ethyl bromoacetate to yield the ethyl ester.

- Reaction conditions: Use of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling reagents like DCC (dicyclohexylcarbodiimide).

- Advantages: Allows for better control of regioselectivity and purity.

- Limitations: Requires additional synthetic steps and purification.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have been employed to construct the propargyl linkage on the imidazole ring, starting from halogenated imidazole derivatives and terminal alkynes like ethyl propiolate.

- Catalysts: Pd(PPh3)4 or PdCl2(PPh3)2 with copper(I) iodide as co-catalyst.

- Solvents: Tetrahydrofuran, triethylamine.

- Temperature: Ambient to reflux.

- Outcome: High regioselectivity and yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic attack |

| Solvent | Dimethylformamide, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–50 °C | Mild heating improves reaction rate |

| Catalyst (if applicable) | Pd(PPh3)4, CuI | Used in Sonogashira coupling |

| Reaction Time | 4–24 hours | Varies with method and scale |

| Purification | Column chromatography, recrystallization | Essential for isolating pure product |

Research Findings and Characterization

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl group on the imidazole nitrogen, the propargyl ester moiety, and the aromatic imidazole protons.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for the alkyne C≡C stretch (~2100–2200 cm^-1) and ester C=O stretch (~1735 cm^-1).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- X-ray Crystallography: When available, confirms bond lengths and angles, verifying the stability and conformation of the compound in the solid state.

Reactivity and Applications

- The alkyne group enables participation in click chemistry and covalent bonding with biological targets.

- The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological activity.

- Potential for further functionalization at the ester or imidazole ring positions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct nucleophilic addition | 1-methyl-1H-imidazole + ethyl propiolate | Base (NaOH, K2CO3), polar aprotic solvent | Simple, direct synthesis | Moderate yields, purification needed |

| Esterification of propargyl alcohol | 3-(1-methyl-1H-imidazol-4-yl)prop-2-yn-1-ol + ethyl chloroformate | Acid catalyst or coupling reagent | High regioselectivity | Multi-step synthesis |

| Palladium-catalyzed coupling | Halogenated imidazole + ethyl propiolate | Pd catalyst, CuI, base, organic solvent | High yield and regioselectivity | Requires metal catalysts, cost |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ene or Ethyl 3-(1-methyl-1H-imidazol-4-yl)propane.

Substitution: Corresponding amides or esters.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is not fully elucidated, but it is believed to interact with various molecular targets through its imidazole ring. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazole ring .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

*Calculated based on molecular formula C9H10N2O2 (methyl variant of ).

Key Observations :

- Backbone Modifications: Propanoate esters (e.g., ) exhibit bulkier structures compared to propargyl esters, impacting solubility and metabolic stability. The trimethylsilyl group in introduces hydrophobicity, which may improve membrane permeability.

- Protective Groups : Trityl-protected analogs () are typically used in synthetic intermediates to prevent undesired reactions but add significant molecular bulk (~243 Da for Ph3C+), limiting their utility in final bioactive compounds.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Insights :

- ESI-MS : The tetrazole-containing analogs () show higher molecular ions due to the addition of aromatic and heterocyclic groups.

- 1H-NMR : Imidazole protons typically resonate between δ 7.3–8.8 ppm. The propargyl protons in the target compound (unreported in evidence) would likely appear as a singlet near δ 2.5–3.5 ppm.

- Chromatography : Lower Rf values in (0.32 vs. 0.48 in ) correlate with increased polarity from the hydroxymethyl and trimethylsilyl groups.

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including an imidazole ring and a prop-2-ynoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor interaction. The imidazole ring is a critical component in many biologically active molecules, contributing to the compound's reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The structural features include:

- Imidazole Ring : A five-membered heterocyclic compound that plays a significant role in biological activity.

- Prop-2-ynoate Moiety : Contains a triple bond, enhancing the compound's reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to various metabolic pathways.

- Receptor Binding : Its imidazole structure allows it to interact with receptors, influencing their activity and function.

The mechanism of action involves the ability of the imidazole ring to coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Mthis compound | Methyl group instead of ethyl | Antimicrobial | |

| Ethyl 3-(1H-imidazol-4-yl)acrylate | Lacks alkyne functionality | Anticancer | |

| Ethyl Urocanate | Different nitrogen structure | Anti-inflammatory |

This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its distinct biological activity profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of its potency.

Study 2: Receptor Interaction

Another research focused on the binding affinity of this compound to various receptors. Using radiolabeled ligands, the study established that the compound exhibits significant binding affinity, suggesting potential therapeutic applications in receptor-mediated pathways.

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methodologies can be inferred:

- Esterification/Coupling : The compound’s structure suggests it could be synthesized via Sonogashira coupling between 1-methyl-1H-imidazole-4-ethynyl derivatives and ethyl propiolate, followed by purification via column chromatography.

- Saponification Optimization : highlights saponification of ethyl esters using LiOH in THF/MeOH/H₂O (1.5:0.5:0.5) at ambient conditions, yielding 33% after 16 hours . Adjusting stoichiometry (e.g., excess LiOH) or solvent polarity may improve yields.

| Key Reaction Parameters (From Analogous Syntheses) |

|---|

| Catalyst : LiOH (1 equiv.) |

| Solvent System : THF/MeOH/H₂O |

| Reaction Time : 16 hours |

| Yield : ~30–40% (optimizable) |

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (as in ), focusing on imidazole proton signals (e.g., δ 7.76 ppm for imidazole C-H) and alkyne/ester carbonyl resonances (δ 165–170 ppm) .

- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) as demonstrated in and .

Advanced Research Questions

Q. How can computational methods predict reactivity or coordination behavior of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-311++G(d,p) level to analyze alkyne π-bond reactivity. Compare with copper(I) coordination complexes (e.g., ) to predict metal-binding sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets), as shown in ’s docking studies .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent reaction yields)?

Methodological Answer:

- Parameter Screening : Systematically vary solvents (polar aprotic vs. protic), catalysts (e.g., Pd vs. Cu), and temperatures. ’s multi-step synthesis (e.g., TsCl/DMAP for activation) suggests stepwise optimization .

- Analytical Validation : Cross-validate purity via HPLC (e.g., Method 1 in , achieving 95.3% purity) and elemental analysis .

Q. How does the compound’s stability impact storage and handling in research settings?

Methodological Answer:

- Stability Tests : Conduct accelerated degradation studies under varying pH, humidity, and light. and recommend:

-

Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

-

Handling : Use P95 respirators and chemical-resistant gloves (per NIOSH/CEN standards) due to unknown acute toxicity .

Stability and Safety Precautions Decomposition Risks : Avoid strong acids/bases to prevent ester hydrolysis. PPE : OV/AG/P99 respirators for high-concentration exposure .

Q. What catalytic or material science applications are feasible for this compound?

Methodological Answer:

- Coordination Chemistry : As a ligand, its alkyne and imidazole moieties may form complexes with transition metals (e.g., Cu(I) in ). Test catalytic activity in click chemistry or C-H activation .

- Polymer Science : Incorporate into conjugated polymers via alkyne polymerization, analogous to ’s copper-coordinated frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.